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Compound of Interest

Compound Name:
N-(2-

Bromophenyl)aminosulfonamide

CAS No.: 958741-63-4

Cat. No.: B3175674

Get Quote

Executive Summary & Compound Profile
-(2-Bromophenyl)sulfamide represents a specialized class of sulfamoylated anilines. Unlike
simple sulfonamides (

), the sulfamide moiety (

) introduces a second nitrogen atom, altering the hydrogen bond donor/acceptor profile and
acidity.

In drug discovery, this specific scaffold is valued for two primary reasons:

Direct Pharmacology: It acts as a bioisostere of the sulfonamide group, showing high affinity

for Carbonic Anhydrase (CA) isoforms, particularly tumor-associated CA IX and XII.

Synthetic Utility: The ortho-bromo substituent provides a handle for intramolecular cyclization

(e.g., Buchwald-Hartwig type) to generate 1,2,4-benzothiadiazine 1,1-dioxides, a core

structure in diuretics (e.g., chlorothiazide) and

channel openers.
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Physicochemical Profile
Property Value / Description Medicinal Relevance

IUPAC Name -(2-Bromophenyl)sulfamide Unambiguous identification.

Formula MW: 251.10 g/mol .

pKa (Terminal

)
~10.2

Weakly acidic; acts as a H-

bond donor.

pKa (Internal

)
~7.5 - 8.2

Enhanced acidity due to

electron-withdrawing

and 2-Br-phenyl induction.

Ionizable at physiological pH.

LogP ~1.8
Moderate lipophilicity; good

membrane permeability.

H-Bond Donors

3 (

,

)

Critical for active site

anchoring (e.g., Zn(II)

coordination).

H-Bond Acceptors
2 (

)

Interactions with hydrophilic

pockets.

Synthesis & Manufacturing Protocols
The synthesis of

-substituted sulfamides requires careful control to prevent bis-substitution (formation of
symmetrical sulfamides). The Chlorosulfonyl Isocyanate (CSI) route is the industry standard for
high-fidelity synthesis of unsymmetrical sulfamides.

Protocol A: Selective Sulfamoylation via CSI
This method avoids the use of unstable sulfamoyl chloride and minimizes side reactions.
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Reagents:

2-Bromoaniline (1.0 eq)

Chlorosulfonyl isocyanate (CSI) (1.1 eq)

tert-Butanol (

-BuOH) (1.1 eq)

Triethylamine (

) (1.2 eq)

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

Preparation of Burgess-type Intermediate:

Dissolve CSI in anhydrous DCM at 0°C under

.

Add

-BuOH dropwise. Stir for 15 min to form the tert-butyl chlorosulfonylcarbamate
intermediate (generated in situ).

Coupling:

Add a solution of 2-bromoaniline and

in DCM dropwise to the intermediate at 0°C.

Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

Deprotection (Acidolysis):
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Treat the resulting Boc-protected sulfamide with Trifluoroacetic acid (TFA) (20% v/v in

DCM) at RT for 1 hour.

Mechanism:[1][2][3][4] The Boc group cleaves, releasing isobutylene and

, yielding the free primary sulfamide.

Workup:

Quench with saturated

(careful: gas evolution).

Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.

Recrystallize from Ethanol/Water to yield white crystalline solid.

Protocol B: Reactivity Check (Quality Control)
To confirm the presence of the active primary sulfamide group (

), a simple TLC stain using p-Anisaldehyde or Ninhydrin is insufficient. Use Fluorescamine
spray (fluoresces under UV) or confirm via

-NMR:

Diagnostic Peak: A broad singlet integrating to 2H around

7.0–7.5 ppm (

), distinct from the internal NH (

~9.0–10.0 ppm).

Reactivity & Transformations: The Cyclization
Pathway
The defining feature of this molecule in medicinal chemistry is its ability to undergo Palladium-

Catalyzed Intramolecular C-N Coupling. This transforms the linear sulfamide into a cyclic

benzothiadiazine.
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Mechanism: Pd-Catalyzed Cyclization
The reaction utilizes the internal nucleophilicity of the sulfamide nitrogen (or the terminal

nitrogen depending on conditions) to displace the ortho-bromide.

Reaction Scheme (Conceptual):

Optimized Conditions:

Catalyst:

(2 mol%) or

.[3]

Ligand: Xantphos (rigid bite angle favors reductive elimination).

Base:

(anhydrous).

Solvent: 1,4-Dioxane, reflux (100°C).

Visualized Pathway (DOT):

N-(2-Bromophenyl)sulfamide

Oxidative Addition
(Pd inserts into C-Br)Pd(0)

Deprotonation
(Base activates NH)

Cs2CO3 Amido-Pd Complex Reductive Elimination
(C-N Bond Formation) Benzothiadiazine 1,1-dioxide

Regenerate Pd(0)

Click to download full resolution via product page

Caption: Catalytic cycle for the intramolecular cyclization of N-(2-bromophenyl)sulfamide to

benzothiadiazine.

Medicinal Chemistry: Carbonic Anhydrase
Inhibition[1][5][6][7][8][9]
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The sulfamide moiety (

) is a "zinc-binder." In the active site of Carbonic Anhydrase (CA), the terminal nitrogen
coordinates directly to the

ion, displacing the catalytic water molecule/hydroxide ion and halting the catalytic hydration of

.

Binding Mode & SAR
Zinc Coordination: The terminal

acts as the anion (after deprotonation) or neutral donor, forming a coordinate bond with

.

Hydrophobic Interactions: The 2-bromophenyl ring occupies the hydrophobic pocket of the

enzyme active site.

Selectivity: The "2-bromo" substituent creates steric bulk. This often improves selectivity for

CA IX (hypoxia-induced isoform in tumors) over the ubiquitous cytosolic CA II, as the CA IX

active site accommodates bulkier lipophilic groups better than CA II.

Experimental Protocol: Stopped-Flow CO2 Hydrase
Assay
To validate the biological activity of

-(2-Bromophenyl)sulfamide, the following kinetic assay is standard.

Materials:

Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM

.

Substrate:

-saturated water.
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Indicator: Phenol Red (0.2 mM).

Enzyme: Recombinant hCA II or hCA IX.

Procedure:

Incubation: Incubate the enzyme with the inhibitor (dissolved in DMSO, final conc <1%) for

15 minutes at RT.

Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with the

substrate solution in a stopped-flow apparatus (e.g., Applied Photophysics).

Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition from red to

yellow as pH drops due to carbonic acid formation).

Calculation: Determine the initial velocity (

). Calculate

using a non-linear regression (4-parameter logistic model).

Expected Result:

values in the low nanomolar range (10–100 nM) are typical for aryl sulfamides.

Quantitative Data Summary
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Parameter Value Context

Melting Point 148–152 °C
Crystalline solid; purity

indicator.

Solubility (Water) < 0.5 mg/mL

Poor aqueous solubility;

requires DMSO/PEG for

assays.

Solubility (DMSO) > 50 mg/mL Excellent stock solvent.

Stability (Solid) > 2 Years
Stable at RT if protected from

moisture.

Stability (Solution) 24 Hours

Hydrolysis of sulfamide linkage

is slow at neutral pH but

accelerates at pH < 2.

References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and

activators. Nature Reviews Drug Discovery. Link

Rej, R. K., et al. (2016). Synthesis of Sulfamides and Sulfamates. Chemical Reviews. Link

Dou, X., et al. (2012). Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl

Halides. Journal of Organic Chemistry. Link

Winum, J. Y., et al. (2006). Sulfamates and sulfamides: emerging classes of carbonic

anhydrase inhibitors. Expert Opinion on Therapeutic Patents. Link

Scott, K. A., et al. (2011). Synthesis of Benzothiadiazine Dioxides via Pd-Catalyzed

Intramolecular Cyclization. Organic Letters. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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